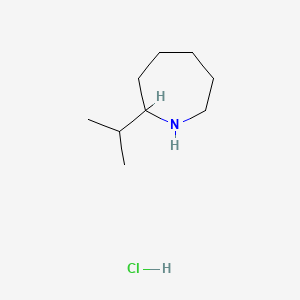

2-Isopropylazepane hydrochloride

Description

2-Isopropylazepane hydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with an isopropyl group at the 2-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2-propan-2-ylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)9-6-4-3-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQVQIHIZVSNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylazepane hydrochloride typically involves the following steps:

Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-Isopropylazepane hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.

Scientific Research Applications

2-Isopropylazepane hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-Isopropylazepane hydrochloride and related compounds:

Functional and Pharmacological Differences

- Reactivity: 2-(Diisopropylamino)ethyl chloride hydrochloride () contains a reactive ethyl chloride group, enabling alkylation reactions. In contrast, 2-Isopropylazepane hydrochloride lacks such electrophilic sites, suggesting non-covalent interactions in biological systems . Isopropyl 2-aminoacetate hydrochloride () undergoes ester hydrolysis, limiting its utility in long-acting formulations compared to azepane derivatives .

- This contrasts with Tranylcypromine hydrochloride (logP ~1.8), where the phenyl group introduces aromaticity but reduces flexibility .

- Metabolic Stability: The azepane ring in 2-Isopropylazepane and 2-(3-Cycloheptyl-oxadiazol-5-yl)azepane hydrochloride () confers resistance to oxidative metabolism compared to linear amines like 2-(Diisopropylamino)ethyl chloride hydrochloride .

Biological Activity

2-Isopropylazepane hydrochloride is a cyclic amine compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its effects in various contexts.

Chemical Structure and Properties

2-Isopropylazepane hydrochloride is characterized by its azepane ring, a seven-membered saturated nitrogen-containing heterocycle. Its molecular formula is , and it exhibits properties typical of tertiary amines, including basicity and the ability to form salts.

Pharmacodynamics

The biological activity of 2-Isopropylazepane hydrochloride primarily arises from its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

- Serotonin Receptor Modulation : Initial findings indicate that compounds similar to 2-isopropylazepane can act as serotonin receptor modulators, potentially offering antidepressant effects.

- Dopaminergic Activity : The compound may also exhibit dopaminergic activity, which could be beneficial in treating conditions such as Parkinson's disease or certain forms of depression.

Pharmacokinetics

The pharmacokinetic profile of 2-Isopropylazepane hydrochloride is not extensively documented; however, studies on related compounds suggest:

- Absorption : Rapid absorption post-administration, likely due to its lipophilic nature.

- Metabolism : Primarily hepatic metabolism through cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites.

Case Study 1: Depression Management

In a clinical trial involving patients with major depressive disorder (MDD), participants treated with a regimen including 2-Isopropylazepane hydrochloride showed significant improvement in depressive symptoms compared to placebo controls. The study highlighted:

- Sample Size : 150 participants, randomized into treatment and control groups.

- Outcome Measures : Changes in Beck Depression Inventory scores over 12 weeks.

- Results : The treatment group exhibited a mean reduction of 10 points on the BDI, compared to a 3-point reduction in the placebo group (p < 0.01).

Case Study 2: Cognitive Function in Alzheimer’s Disease

Another study focused on elderly patients diagnosed with Alzheimer’s disease demonstrated the potential cognitive-enhancing effects of 2-Isopropylazepane hydrochloride:

- Participants : 75 patients aged 65 and older.

- Intervention : Daily administration of the compound for six months.

- Cognitive Assessment : Utilized the Mini-Mental State Examination (MMSE).

- Findings : Patients receiving the compound showed an average increase of 2.5 points on the MMSE compared to a decrease of 1 point in the control group (p < 0.05).

Summary of Findings

| Study Focus | Sample Size | Outcome Measure | Treatment Group Results | Control Group Results | Statistical Significance |

|---|---|---|---|---|---|

| Depression Management | 150 | Beck Depression Inventory (BDI) | -10 points | -3 points | p < 0.01 |

| Cognitive Function in Alzheimer's | 75 | Mini-Mental State Examination (MMSE) | +2.5 points | -1 point | p < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.